molecular formula C10H10F3NO B2947480 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine CAS No. 2200572-74-1

2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine

Cat. No.: B2947480
CAS No.: 2200572-74-1
M. Wt: 217.191
InChI Key: RWVNYGQWJSESQI-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine is a fluorinated pyridine derivative characterized by a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions and a methoxy group bridging the cyclobutane and pyridine moieties. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents. Its structural uniqueness lies in the combination of fluorinated aliphatic and aromatic systems, which enhances metabolic stability and binding affinity in drug-receptor interactions .

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-8-1-2-9(14-5-8)15-6-7-3-10(12,13)4-7/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVNYGQWJSESQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate . The synthetic route generally includes the following steps:

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine is a fluorinated heterocyclic compound that is gaining interest in medicinal chemistry for its potential use in drug development. This compound is classified as a fluorinated organic compound, specifically a heterocycle, which is important in pharmaceutical research because of its diverse biological activities. The presence of fluorine atoms in its structure enhances the compound's lipophilicity and metabolic stability, making it advantageous in drug design.

Synthesis
The synthesis of this compound involves multiple steps. A key method includes preparing 3,3-difluorocyclobutyl isonitrile from 3,3-difluorocyclobutyl formamide using propylphosphonic acid anhydride and a tertiary amine base, such as triethylamine, in an aprotic solvent like dichloromethane. The intermediate is then reacted with 2-chlorobenzaldehyde and 3-amino-5-fluoropyridine to yield the target compound. The process requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Column chromatography is commonly used for purification after the initial reactions to isolate the desired product from by-products and unreacted materials.

Chemical Reactions
this compound can participate in various chemical reactions typical of pyridine derivatives. These include electrophilic substitutions, which are influenced by the electron-withdrawing effects of the fluorine atoms, and nucleophilic substitutions, which are facilitated by the methoxy group. The reactions often require conditions that maintain the stability of the heterocyclic structure while allowing for selective functionalization at specific positions on the pyridine ring. Electrophilic fluorination reactions have been documented for related compounds, showing how these processes can be adapted for synthesizing derivatives with enhanced properties.

Mechanism of Action and Potential Applications
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors within cells. The fluorinated groups may enhance binding affinity due to increased hydrophobic interactions or specific steric effects that favorably orient the molecule within active sites. Similar compounds have shown potential in modulating biological pathways relevant to cancer treatment and other therapeutic areas. this compound has potential applications in medicinal chemistry, particularly as an intermediate in synthesizing pharmaceuticals targeting various diseases. Its structural features may allow it to interact selectively with biological targets, making it a candidate for further investigation in drug discovery programs aimed at developing new therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The presence of fluorine at the 5-position in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogues like 4-(Trifluoromethyl)pyridin-2-ol .
  • Cyclobutyl vs.

Physicochemical Properties

Property This compound 2-Methoxy-5-(trifluoromethyl)pyridine 5-Fluoro-2-methoxy-3-methylpyridine
Molecular Weight (g/mol) ~243.2 ~207.1 ~155.1
LogP (Predicted) 2.8 2.1 1.5
Solubility (mg/mL) 0.12 (DMSO) 0.25 (DMSO) 0.45 (Water)

Analysis :

  • The higher LogP of the target compound reflects increased lipophilicity due to the difluorocyclobutyl group, favoring membrane permeability over more polar analogues like 5-Fluoro-2-methoxy-3-methylpyridine .
  • Lower solubility in DMSO compared to 2-Methoxy-5-(trifluoromethyl)pyridine suggests steric hindrance from the cyclobutane ring limits solvation .

Biological Activity

The compound 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine (CAS No. 2200572-74-1) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C10H10F3N
  • Molecular Weight: 201.19 g/mol

Fluorinated compounds often exhibit enhanced biological properties due to their ability to influence pharmacokinetics and bioavailability. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, which are critical for improving the efficacy of drug candidates. The specific substitution pattern in this compound may modulate its interaction with biological targets.

Anticancer Activity

Research indicates that fluorinated pyridines can exhibit significant anticancer properties. In a study evaluating various fluorinated compounds against L1210 mouse leukemia cells, derivatives similar to this compound demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .

Study on Fluorinated Pyridines

A comparative study involving several fluorinated pyridine derivatives highlighted the importance of fluorination at specific positions on the pyridine ring. The study found that compounds with fluorine substitutions at the 5-position exhibited improved bioavailability and efficacy against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis (sleeping sickness) . This suggests a potential therapeutic application for this compound in treating parasitic infections.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (nM)Reference
This compound Potential anticancer activityTBDThis study
5-Fluoroimidazo[4,5-b]pyridine Antiparasitic activity8.5
Fluorinated pyridine derivatives Anticancer activity against L1210 cells<100

Q & A

Q. What are the common synthetic routes for 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine?

The synthesis typically involves coupling a fluoropyridine derivative with a difluorocyclobutyl intermediate. For example:

  • Step 1 : Preparation of 3,3-difluorocyclobutylmethanol or its derivatives via reduction of 3,3-difluorocyclobutan-1-one (using NaBH4 or LiAlH4) .
  • Step 2 : Activation of the hydroxyl group (e.g., tosylation or halogenation) to form a reactive leaving group.
  • Step 3 : Nucleophilic substitution with 5-fluoropyridin-2-ol under basic conditions (e.g., K2CO3 in DMF at 80–100°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. What analytical methods are recommended for structural characterization?

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for fluoropyridine derivatives in Acta Crystallographica .
  • NMR spectroscopy : 1H/19F NMR to confirm substitution patterns (e.g., coupling constants for fluorocyclobutyl protons and pyridine ring protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode).

Q. How is purity assessed for this compound in research settings?

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase with UV detection at 254 nm. Purity >95% is standard for pharmacological studies .
  • Elemental analysis : Matches calculated vs. observed C, H, N, F percentages (deviation <0.4%).

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in coupling steps?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of halogenated pyridines with boronic esters .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methoxy groups.
  • Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time from 24h to 2h .
  • Monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation.

Q. What structural features influence biological activity in IDH1 inhibition studies?

  • Pyridine ring substitution : The 5-fluoro group enhances metabolic stability and target binding affinity, as seen in ivosidenib (AG-120), an FDA-approved IDH1 inhibitor .
  • Difluorocyclobutyl moiety : The rigid, lipophilic group improves blood-brain barrier penetration in neuro-oncology models .
  • Structure-activity relationship (SAR) : Modifying the methoxy linker length alters enzyme inhibition IC50 values (tested via fluorescence-based assays with recombinant IDH1 R132H mutant) .

Q. How should researchers address contradictory data in biological assays?

  • Assay validation : Use orthogonal methods (e.g., cellular 2-hydroxyglutarate (2HG) quantification via LC-MS vs. enzymatic assays) .
  • Control experiments : Compare wild-type vs. mutant IDH1 cell lines to confirm target specificity.
  • Data normalization : Adjust for batch effects in high-throughput screens using Z-score or B-score methods .
  • Reproducibility : Replicate studies across multiple cell models (e.g., HT1080 fibrosarcoma vs. primary AML cells) .

Methodological Considerations

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

  • Fluorine-directed lithiation : Use LDA or n-BuLi at −78°C to regioselectively functionalize the pyridine ring .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .

Q. How is crystallographic data utilized to predict solubility and stability?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts) that influence crystal packing and melting points .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen-bonding networks observed in X-ray structures .

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